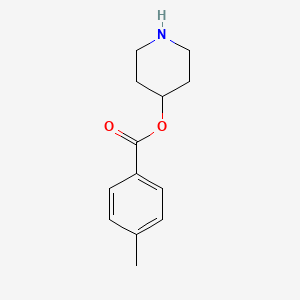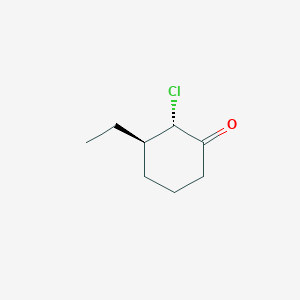
(2S,3R)-2-Chloro-3-ethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-Chloro-3-ethylcyclohexan-1-one is a chiral compound with significant importance in organic chemistry. It is a stereoisomer, specifically a diastereomer, which means it has two chiral centers and is not superimposable on its mirror image. This compound is often used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Chloro-3-ethylcyclohexan-1-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the enantioselective synthesis from Garner’s aldehyde, which involves a series of steps including the Horner–Wadsworth–Emmons reaction and the 1,4-addition of lithium dialkylcuprates . The reaction conditions are optimized to achieve high yields and diastereoselectivity.
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Chloro-3-ethylcyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving this compound are usually carried out under controlled conditions to ensure the desired product is obtained. For example, oxidation reactions are often performed in acidic or basic media, while reduction reactions are typically carried out in anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2S,3R)-2-Chloro-3-ethylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of (2S,3R)-2-Chloro-3-ethylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with various biological molecules through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral compound with similar stereochemistry, used in the study of excitatory amino acid transporters.
(2S,3R)-2-Bromo-3-ethylcyclohexan-1-one: A similar compound with a bromine atom instead of chlorine, used in different substitution reactions.
Uniqueness
What sets (2S,3R)-2-Chloro-3-ethylcyclohexan-1-one apart from similar compounds is its specific reactivity and the unique products it forms in various chemical reactions. Its chiral centers also make it valuable in asymmetric synthesis, providing a way to produce enantiomerically pure compounds.
Properties
CAS No. |
921770-61-8 |
|---|---|
Molecular Formula |
C8H13ClO |
Molecular Weight |
160.64 g/mol |
IUPAC Name |
(2S,3R)-2-chloro-3-ethylcyclohexan-1-one |
InChI |
InChI=1S/C8H13ClO/c1-2-6-4-3-5-7(10)8(6)9/h6,8H,2-5H2,1H3/t6-,8+/m1/s1 |
InChI Key |
XUSVOHQLCMTGQO-SVRRBLITSA-N |
Isomeric SMILES |
CC[C@@H]1CCCC(=O)[C@H]1Cl |
Canonical SMILES |
CCC1CCCC(=O)C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


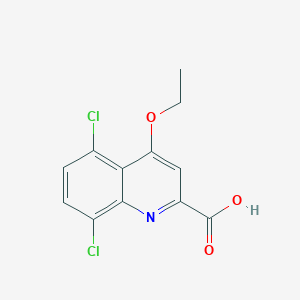

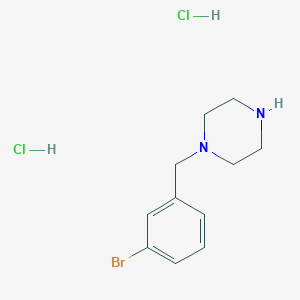
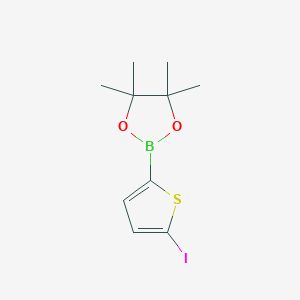
![2-{Dimethyl[(trimethylsilyl)methyl]silyl}dec-1-EN-4-OL](/img/structure/B12626904.png)
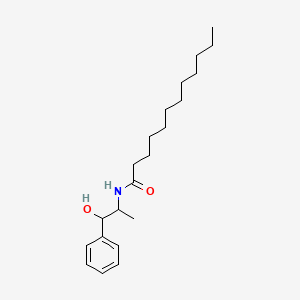
![3-(4-butoxy-3-ethoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12626910.png)
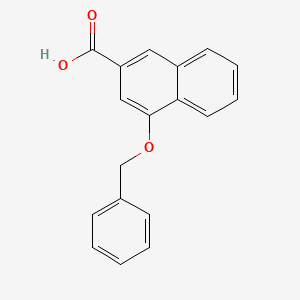

![2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12626924.png)
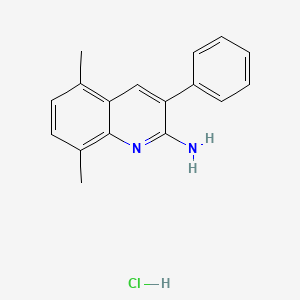

![1H-Imidazo[2,1-b]purin-4-amine, N,N-diethyl-1-methyl-](/img/structure/B12626940.png)
